molecular formula C7H4Cl2N2O3S2 B1607544 5-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]thiophene-2-sulfonyl Chloride CAS No. 423768-39-2

5-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]thiophene-2-sulfonyl Chloride

Cat. No.: B1607544
CAS No.: 423768-39-2
M. Wt: 299.2 g/mol
InChI Key: SBJSVTQEOYREFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]thiophene-2-sulfonyl chloride is a chemical compound that belongs to the class of heterocyclic compounds It features a thiophene ring, which is a five-membered ring containing sulfur, and an oxadiazole ring, which is a five-membered ring containing oxygen and nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]thiophene-2-sulfonyl chloride typically involves the chloromethylation of a thiophene derivative followed by the formation of the oxadiazole ring. The process can be summarized as follows:

    Chloromethylation: The thiophene ring undergoes chloromethylation using chloromethyl methyl ether and a Lewis acid catalyst such as aluminum chloride.

    Oxadiazole Formation: The chloromethylated thiophene is then reacted with a nitrile oxide to form the oxadiazole ring.

    Sulfonylation: Finally, the compound is sulfonylated using chlorosulfonic acid to introduce the sulfonyl chloride group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]thiophene-2-sulfonyl chloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines or alcohols.

    Electrophilic Substitution: The thiophene ring can participate in electrophilic substitution reactions, such as halogenation or acylation.

    Cycloaddition: The oxadiazole ring can undergo cycloaddition reactions with various dienophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base like triethylamine.

    Electrophilic Substitution: Reagents such as halogens or acyl chlorides in the presence of a Lewis acid catalyst.

    Cycloaddition: Reagents such as alkenes or alkynes under thermal or photochemical conditions.

Major Products

    Nucleophilic Substitution: Formation of sulfonamide or sulfonate ester derivatives.

    Electrophilic Substitution: Formation of halogenated or acylated thiophene derivatives.

    Cycloaddition: Formation of various heterocyclic compounds.

Scientific Research Applications

5-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]thiophene-2-sulfonyl chloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: It is used in the development of advanced materials, such as organic semiconductors and conductive polymers.

    Chemical Biology: It is used as a probe to study biological processes and as a building block for the synthesis of bioactive molecules.

Mechanism of Action

The mechanism of action of 5-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]thiophene-2-sulfonyl chloride depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The oxadiazole and thiophene rings can interact with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions, leading to the modulation of biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(chloromethyl)-1,2,4-oxadiazole
  • Thiophene-2-sulfonyl chloride
  • 5-(methyl)-1,2,4-oxadiazole

Uniqueness

5-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]thiophene-2-sulfonyl chloride is unique due to the combination of the oxadiazole and thiophene rings, which provides a distinct set of chemical and biological properties

Properties

IUPAC Name

5-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]thiophene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2O3S2/c8-3-5-10-7(11-14-5)4-1-2-6(15-4)16(9,12)13/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBJSVTQEOYREFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)S(=O)(=O)Cl)C2=NOC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381501
Record name 5-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]thiophene-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

423768-39-2
Record name 5-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-2-thiophenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=423768-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]thiophene-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]thiophene-2-sulfonyl Chloride
Reactant of Route 2
5-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]thiophene-2-sulfonyl Chloride
Reactant of Route 3
Reactant of Route 3
5-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]thiophene-2-sulfonyl Chloride
Reactant of Route 4
5-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]thiophene-2-sulfonyl Chloride
Reactant of Route 5
5-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]thiophene-2-sulfonyl Chloride
Reactant of Route 6
5-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]thiophene-2-sulfonyl Chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.